Dicyclomine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO2/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17/h17H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURUTKGFNZGFSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCCC1)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67-92-5 (hydrochloride) | |
| Record name | Dicyclomine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077190 | |
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DSSTOX Substance ID |
DTXSID1022926 | |
| Record name | Dicyclomine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dicyclomine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014942 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
SOL IN WATER ABOUT 25% /HYDROCHLORIDE/, 1 G IN 13 ML WATER, 5 ML ALC, 2.5 ML CHLOROFORM, 770 ML ETHER; INSOL IN ALKALINE AQ MEDIUM /HCL/, 3.27e-03 g/L | |
| Record name | DICYCLOMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3058 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dicyclomine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014942 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
77-19-0, 67-92-5 | |
| Record name | Dicyclomine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dicyclomine [INN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicyclomine | |
| Source | DrugBank | |
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| Record name | Di-syntramine | |
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| Record name | [1,1'-Bicyclohexyl]-1-carboxylic acid, 2-(diethylamino)ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Dicyclomine | |
| Source | EPA DSSTox | |
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| Record name | Dicycloverine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | DICYCLOMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | DICYCLOMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3058 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dicyclomine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014942 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
165-166 | |
| Record name | Dicyclomine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00804 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Mechanism of Action and Pharmacodynamics of Dicyclomine Hydrochloride
Anticholinergic Effects at Acetylcholine-Receptor Sites
Dicyclomine (B1218976) hydrochloride's primary mechanism of action involves its anticholinergic (or antimuscarinic) properties. fda.govpediatriconcall.comdrugs.comglobalrph.com It functions by blocking the action of acetylcholine (B1216132), a neurotransmitter responsible for stimulating muscle contractions in the parasympathetic nervous system. patsnap.comdrugs.com This blockade occurs at muscarinic receptors located on the surface of smooth muscle cells in the gastrointestinal tract. patsnap.com By inhibiting acetylcholine, this compound reduces the activity of these muscles, which helps to alleviate spasms and cramping. patsnap.com The peripheral effects are a result of this inhibitory action on the muscarinic receptors of the autonomic nervous system. bluecrosslabs.com
Muscarinic Receptor Antagonism: M1, M2, and M3 Subtypes
This compound exhibits antagonist activity at several muscarinic acetylcholine receptor subtypes, specifically M1, M2, and M3. drugbank.comcarehospitals.com It has been shown to have a high affinity for the neuronal M1-receptor. medchemexpress.commedchemexpress.comnih.gov this compound also targets the M3 receptor. drugbank.comremedypublications.comebi.ac.uk While it does have an effect on M2 receptors, its affinity for this subtype is lower compared to the M1 subtype. drugbank.commedchemexpress.commedchemexpress.comnih.gov Research indicates that this compound can distinguish between M1 and M2 receptors in functional experiments. nih.gov One study noted that antagonists with a selectivity profile of M4 ≥ M3 > M2, including this compound, did not enhance contractions in rabbit bronchus/trachea, unlike M2-selective antagonists. sigmaaldrich.com
Table 1: this compound Affinity for Muscarinic Receptor Subtypes
| Receptor Subtype | Affinity (Ki) | Reference |
|---|---|---|
| Muscarinic M1 | 5.1 nM | medchemexpress.commedchemexpress.com |
| Muscarinic M2 | 54.6 nM | medchemexpress.commedchemexpress.com |
| Muscarinic M3 | - | drugbank.comcarehospitals.com |
Competitive Inhibition of Acetylcholine Binding
This compound acts as a competitive inhibitor of acetylcholine at muscarinic receptors. patsnap.com By binding to these receptors, it effectively blocks acetylcholine from binding and initiating the signal for muscle contraction. patsnap.com This competitive antagonism results in the relaxation of smooth muscles in the intestines, thereby reducing spasms and associated pain. patsnap.com
Direct Smooth Muscle Relaxant (Musculotropic) Action
Antagonism of Bradykinin-Induced Spasms
Animal studies have demonstrated that this compound can antagonize spasms induced by bradykinin (B550075) in the isolated guinea pig ileum. fda.govdrugs.comlabriva.comhres.canih.gov This effect is a result of its direct action on the smooth muscle and is not a component of its anticholinergic activity, as a classic anticholinergic like atropine (B194438) does not affect bradykinin-induced responses. fda.govdrugs.comlabriva.comhres.canih.gov this compound non-competitively inhibits the action of bradykinin. drugbank.com
Antagonism of Histamine-Induced Spasms
Similar to its effect on bradykinin, this compound also antagonizes spasms induced by histamine (B1213489) in the isolated guinea pig ileum. fda.govdrugs.comlabriva.comhres.canih.gov This action is also attributed to its direct musculotropic effect, as atropine does not inhibit histamine-induced spasms. fda.govdrugs.comlabriva.comhres.canih.gov this compound's inhibition of histamine is non-competitive. drugbank.com
Comparative Pharmacodynamic Potency (e.g., vs. Atropine)
When compared to atropine, a well-known anticholinergic agent, this compound exhibits different potency profiles depending on the specific effect being measured.
In vitro studies on the guinea pig ileum show that this compound has approximately 1/8th the anticholinergic potency of atropine on a milligram basis. fda.govdrugs.comlabriva.comhres.canih.gov However, in vivo studies in cats and dogs revealed that this compound was equally potent against intestinal spasms induced by either acetylcholine (ACh) or barium chloride (BaCl2). fda.govdrugs.comhres.cacaspiantamin.com In contrast, atropine was found to be at least 200 times more potent against ACh-induced spasms than against those induced by BaCl2. fda.govdrugs.comhres.cacaspiantamin.com
Regarding other systemic anticholinergic effects, this compound is considerably less potent than atropine. In tests for mydriatic (pupil-dilating) effects in mice, this compound was found to be approximately 1/500th as potent as atropine. fda.govdrugs.comhres.cacaspiantamin.com In antisialagogue (saliva-inhibiting) tests in rabbits, this compound was about 1/300th as potent as atropine. fda.govdrugs.comhres.cacaspiantamin.com
Table 2: Comparative Potency of this compound vs. Atropine
| Effect | This compound Potency Relative to Atropine | Animal Model | Reference |
|---|---|---|---|
| Anticholinergic (in vitro) | 1/8 | Guinea Pig Ileum | fda.govdrugs.comlabriva.comhres.canih.gov |
| Mydriatic | 1/500 | Mice | fda.govdrugs.comhres.cacaspiantamin.com |
| Antisialagogue | 1/300 | Rabbits | fda.govdrugs.comhres.cacaspiantamin.com |
Central Anticholinergic Effects and Pain Perception Modulation
This compound hydrochloride, a synthetic tertiary amine, exerts its therapeutic effects through multiple mechanisms, including a notable influence on the central nervous system (CNS). nih.gov As a tertiary amine, it possesses the ability to cross the blood-brain barrier, leading to central anticholinergic effects that can modulate pain perception. wikipedia.org This section explores the central actions of this compound and its role in altering the body's response to pain.
This compound's primary mechanism of action is the blockade of muscarinic acetylcholine receptors. nih.gov It demonstrates a high affinity for the M1 and M2 muscarinic receptor subtypes. medchemexpress.com Specifically, it has a reported high affinity for the M1 receptor subtype with a Ki of 5.1 nM and for the M2 receptor subtype with a Ki of 54.6 nM. medchemexpress.com By inhibiting the action of acetylcholine at these receptors within the CNS, this compound can influence various neurological pathways, including those involved in the perception of pain. patsnap.commims.com
The central anticholinergic activity of this compound can lead to a range of CNS signs and symptoms, which are typically dose-related and reversible upon discontinuation of the drug. fda.gov These effects can include confusion, disorientation, short-term amnesia, hallucinations, dysarthria, ataxia, euphoria, fatigue, and insomnia. fda.gov In sensitive individuals, psychosis has been reported. fda.gov These central effects underscore the compound's ability to interact with and modulate CNS function.
The modulation of pain perception by this compound is believed to be linked to its central anticholinergic effects. patsnap.com By exerting a calming effect on the CNS, this compound may help reduce the anxiety and discomfort that often accompany conditions like irritable bowel syndrome (IBS). patsnap.com While not a traditional painkiller, this compound's ability to relieve muscle spasms in the gastrointestinal tract contributes to alleviating colicky-type pain associated with IBS. carehospitals.com
Table 1: Documented Central Nervous System Effects of this compound Hydrochloride
| Effect Category | Specific Manifestations | Reference |
| Cognitive | Confusion, disorientation, short-term amnesia, hallucinations | fda.gov |
| Motor | Ataxia, dyskinesia, speech disturbance | fda.govrxlist.com |
| Affective/Behavioral | Euphoria, agitation, nervousness, inappropriate affect | fda.govrxlist.com |
| General | Drowsiness, dizziness, fatigue, insomnia, headache | nih.govrxlist.com |
Table 2: Receptor Binding Affinities of this compound
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| Muscarinic M1 | 5.1 nM | medchemexpress.com |
| Muscarinic M2 | 54.6 nM | medchemexpress.com |
| Sigma-1 (σ₁) | Lower affinity than muscarinic receptors | wikipedia.org |
| Serotonin 5-HT2A | Lower affinity than muscarinic receptors | wikipedia.org |
Compound Names Mentioned in this Article
Acetylcholine
Atropine
Barium chloride
Bradykinin
this compound hydrochloride
Histamine
Therapeutic Applications and Clinical Efficacy of Dicyclomine Hydrochloride
Functional Bowel/Irritable Bowel Syndrome (IBS) Treatment
Dicyclomine (B1218976) hydrochloride is indicated for the treatment of functional bowel/irritable bowel syndrome. healthline.comnih.gov It is recognized for its ability to alleviate the cluster of symptoms that define IBS, a chronic condition of the digestive system that can cause constipation, bloating, and diarrhea. drugs.com The medication functions by relaxing the smooth muscles of the intestines and inhibiting the involuntary muscle movements that are characteristic of IBS. drugs.comdroracle.ai
Symptom Relief in IBS (e.g., Abdominal Cramping, Pain, Spasms, Bloating, Discomfort)
This compound hydrochloride is effective in providing relief from a range of IBS symptoms. drugs.comconnectrx.commedlineplus.gov By acting as an antispasmodic, it directly addresses the abdominal cramping, pain, and spasms that are often the most distressing symptoms for patients. drugs.comrxlist.com The medication works by slowing the natural movements of the gut, which helps to relieve muscle spasms in the gastrointestinal tract. nih.govdroracle.ai This action leads to a reduction in the persistent and recurrent abdominal pain associated with alterations in bowel habits. medlineplus.gov Furthermore, its efficacy extends to alleviating sensations of bloating and general abdominal discomfort. medlineplus.gov Many individuals experience relief from these symptoms within hours of taking the medication. drugs.com
Clinical Trial Outcomes and Efficacy Assessment in IBS
Table 1: Efficacy of this compound Hydrochloride vs. Placebo in IBS
| Outcome Measure | This compound Hydrochloride Response Rate | Placebo Response Rate |
|---|---|---|
| Favorable Clinical Response | 82% | 55% |
While this compound is a recognized antispasmodic, its comparative efficacy against other agents has been a subject of review. A 2012 systematic review and meta-analysis, which included a study on this compound, found that antispasmodics as a class were effective in improving global IBS symptoms and abdominal pain. nih.gov However, more recent evidence directly comparing the efficacy and safety of this compound with other specific antispasmodic drugs for GI conditions is limited. nih.gov Guidelines have recommended this compound as a pharmacological treatment for IBS, alongside other antispasmodics such as mebeverine (B1676125) and alverine (B1665750) citrate, though the quality of evidence for this compound has been ranked as "very low". nih.gov
Adjunctive Therapy in Organic Gastrointestinal Conditions
The application of this compound hydrochloride extends to certain organic gastrointestinal conditions, where it may be considered as an adjunctive therapy to manage symptoms of hypermotility. nih.gov
Colitis
While this compound hydrochloride has been mentioned in the context of treating hypermotility in conditions like ulcerative colitis, its use is subject to significant caution and contraindications. nih.gov Antispasmodics, including this compound, may have some utility in providing temporary pain relief from intestinal spasms as remission is being induced in inflammatory bowel disease (IBD). nih.gov However, this compound hydrochloride is explicitly contraindicated in patients with severe ulcerative colitis. drugs.com The administration of this compound in such cases can suppress intestinal motility to the point of causing a paralytic ileus and may precipitate or worsen the serious complication of toxic megacolon. healthline.comdrugs.com Caution is also advised for patients with mild to moderate ulcerative colitis. medscape.com There is a lack of evidence to support the efficacy of this compound in inflammatory conditions like acute colitis. droracle.ai
Table 2: Chemical Compound Names
| Compound Name |
|---|
| This compound hydrochloride |
| Mebeverine |
| Alverine citrate |
| Acetylcholine (B1216132) |
Diverticulitis
This compound hydrochloride is utilized in the management of diverticulitis primarily for symptomatic relief. droracle.aimedicalnewstoday.com Its role is not to treat the underlying inflammation or infection but to address the abdominal pain and cramping that result from smooth muscle spasms in the gastrointestinal tract. droracle.ai As an antispasmodic and anticholinergic agent, this compound works by relaxing the bowel muscles. droracle.ainih.gov
Clinicians may prescribe this compound in cases of mild, uncomplicated diverticular disease to manage symptoms. nih.gov It is considered part of a comprehensive treatment approach that can also include a liquid or low-fiber diet during acute phases and antibiotics if signs of infection are present. droracle.ainih.gov The therapeutic application is focused on improving patient comfort by reducing painful spasms. medicalnewstoday.com While commonly used for this purpose, patient-reported data suggests it is a less frequently tried treatment within the broader diverticulosis and diverticulitis communities. stuffthatworks.healthstuffthatworks.health
Gastritis
This compound hydrochloride is applied therapeutically to manage symptoms associated with gastritis, such as abdominal pain and cramps. casadesante.com The medication functions by acting on the smooth muscles within the gastrointestinal tract, blocking the neurotransmitter acetylcholine to reduce muscle spasms and alleviate discomfort. casadesante.com
Research has indicated potential benefits for patients with gastritis. One study published in the Journal of Gastroenterology and Hepatology involving 100 patients found that the group receiving this compound experienced a significant reduction in abdominal pain and cramps when compared to a placebo group. casadesante.com Another study noted in the American Journal of Gastroenterology examined its long-term use in 50 patients with chronic gastritis over six months. The findings suggested that this compound not only provided symptom relief but also helped improve gastric emptying. casadesante.com
| Study Focus | Patient Group | Key Finding | Source |
|---|---|---|---|
| Symptom Reduction | 100 patients with gastritis | Significant reduction in abdominal pain and cramps compared to placebo. | casadesante.com |
| Long-Term Use | 50 patients with chronic gastritis (6-month study) | Provided symptom relief and helped improve gastric emptying. | casadesante.com |
Peptic Ulcer
Historically, this compound hydrochloride was used in the management of peptic ulcer disease. nih.gov It was approved for this indication in the United States in 1996. nih.gov Its therapeutic action in this context is linked to its anticholinergic properties, which decrease gastrointestinal secretions and motility. nih.gov By reducing the action of acetylcholine on muscarinic receptors, it can help create a less acidic and spastic environment, theoretically aiding in ulcer healing.
However, its use for peptic ulcer disease has largely been superseded by other classes of drugs, particularly those that target the eradication of Helicobacter pylori infection, a primary cause of peptic ulcers. nih.govnih.gov While it may still be included in combination therapies for associated cramping, it is no longer a primary treatment for the ulcer itself. practo.com
Other Investigational or Historical Therapeutic Uses
Infant Colic: Efficacy and Safety Considerations in Pediatric Populations
This compound hydrochloride has been studied for the treatment of infantile colic and has demonstrated some effectiveness. nih.gov Systematic reviews of clinical trials have shown that this compound can be beneficial in reducing crying time compared to a placebo. nih.govnih.gov One analysis noted that infants given this compound were more likely to show a response than those given a placebo. nih.gov
Despite this efficacy, significant safety concerns have led to the discontinuation of its use for this condition. nih.govmdedge.com Adverse effects have been reported in approximately 5% of infants treated with this compound. nih.govnih.gov While some effects are mild, severe adverse reactions have been documented, including breathing difficulties, apnea, seizures, muscular hypotonia, and coma. nih.govnih.govajmcrr.com Due to these serious risks, the use of this compound hydrochloride is contraindicated in infants younger than six months of age. nih.govrxlist.com
| Aspect | Research Finding | Source |
|---|---|---|
| Efficacy | Shown to be effective in reducing crying time in infants with colic compared to placebo. | nih.govnih.gov |
| Safety - Incidence of Adverse Effects | Adverse effects reported in approximately 5% of treated infants. | nih.govnih.gov |
| Safety - Severe Adverse Effects | Reports of apnea, breathing difficulties, seizures, and coma. | nih.govnih.govajmcrr.com |
| Regulatory Status | Contraindicated for use in infants under 6 months of age due to safety risks. | nih.govrxlist.com |
Morning Sickness and Motion Sickness
This compound hydrochloride has a history of use in the context of nausea and vomiting, though its efficacy varies by condition. As an anticholinergic, it is sometimes used to treat motion sickness. drugs.com The mechanism for this application relates to blocking acetylcholine activity, which can affect the body's response to motion stimuli. medscape.com
Its use for morning sickness during pregnancy is primarily historical. This compound was originally a component of the combination drug Bendectin, which was prescribed to pregnant women for nausea and vomiting in the 1960s and early 1970s. nih.govuth.edu However, a 1976 study demonstrated that this compound had no independent antiemetic effect in this formulation. nih.gov Consequently, the manufacturer reformulated Bendectin to remove this compound, and the modern-day equivalent of the medication contains only doxylamine (B195884) succinate (B1194679) and pyridoxine (B80251) hydrochloride. nih.govnih.gov
Dysmenorrhea
This compound hydrochloride, often in combination with a nonsteroidal anti-inflammatory drug (NSAID), has been evaluated for its efficacy in treating primary dysmenorrhea, which is characterized by painful uterine contractions. The therapeutic approach is based on the drug's antispasmodic properties, which may help to alleviate the smooth muscle spasms of the uterus that contribute to menstrual pain. careclinic.io
Clinical studies have explored the synergistic effect of this compound when combined with mefenamic acid, an NSAID that inhibits the formation of prostaglandins. ijcp.in Prostaglandins are key mediators of uterine contractions and pain in dysmenorrhea. By targeting both smooth muscle spasms and prostaglandin (B15479496) synthesis, this combination therapy aims to provide more comprehensive pain relief. ijcp.in
An observational study assessing a fixed-dose combination of mefenamic acid and this compound reported that the treatment was effective in restoring the functional ability of patients suffering from dysmenorrhea. ijcp.in Furthermore, a questionnaire-based survey on self-medicated drugs for primary dysmenorrhea found that the combination of mefenamic acid and this compound was perceived as the most efficacious treatment for moderate to severe dysmenorrhea when compared to other self-medicated options like this compound alone or mefenamic acid alone. nih.gov
Intestinal Hypermotility
This compound hydrochloride is utilized in the management of intestinal hypermotility, particularly in conditions such as irritable bowel syndrome (IBS), where it acts to relieve smooth muscle spasms in the gastrointestinal tract. nih.gov Its mechanism involves a dual action: a specific anticholinergic effect at the acetylcholine-receptor sites and a direct relaxant effect on smooth muscle. drugs.com
The clinical efficacy of this compound for IBS has been assessed in controlled trials. A significant double-blind, randomized controlled trial from 1981 evaluated the effects of this compound hydrochloride compared to a placebo in patients with IBS. nih.gov The results of this study demonstrated a statistically significant improvement in the this compound-treated group.
In controlled clinical trials, 82% of patients with functional bowel/irritable bowel syndrome who received initial doses of 160 mg of this compound hydrochloride daily showed a favorable clinical response, in contrast to 55% of patients who received a placebo. drugs.comdroracle.ai Another study also highlighted that this compound was superior to placebo in the physicians' global assessment, which included measures of pain, tenderness, and bowel habits after a two-week treatment period. nih.gov
| Clinical Trial Outcome for this compound in IBS | This compound Hydrochloride Group | Placebo Group | Statistical Significance |
| Favorable Clinical Response | 82% of patients | 55% of patients | p<0.05 |
| Improvement in Physicians' Global Assessment | 67% of patients (32 of 48) | 41% of patients (20 of 49) | Statistically Significant |
Urinary Incontinence
This compound hydrochloride has been investigated for its potential therapeutic role in urinary incontinence, specifically in cases related to an uninhibited or overactive bladder. The drug's utility in this context is attributed to its direct smooth muscle relaxant effects in addition to its antimuscarinic actions, which can help to increase bladder capacity and reduce involuntary contractions. nih.gov
A preliminary study focused on the treatment of the uninhibited bladder with oral this compound demonstrated significant positive outcomes. nih.gov In this study, a notable portion of patients experienced either a complete resolution or a significant improvement in their symptoms. The primary measure of efficacy was the change in bladder capacity, which was observed over an eight-week course of therapy. nih.gov
The study reported that 24 out of 27 patients showed these improvements, with bladder capacity increasing by an average of 137 ml, which represented a 91 percent increase from baseline. nih.gov While these findings are from a preliminary investigation, they suggest a potential clinical application for this compound in managing certain forms of urinary incontinence. nih.gov
| Clinical Study of this compound for Uninhibited Bladder | Results |
| Patient Population | 27 patients with uninhibited bladder |
| Symptomatic Improvement | 24 of 27 patients (89%) showed resolution or significant improvement |
| Average Increase in Bladder Capacity | 137 ml (± 26 ml) |
| Percentage Increase in Bladder Capacity | 91% (± 22%) |
| Treatment Duration | 8 weeks |
Potential Antimicrobial Action
Beyond its established antispasmodic applications, research has explored the potential antimicrobial properties of this compound hydrochloride. nih.gov In vitro studies have demonstrated that this compound exhibits inhibitory action against a range of pathogenic bacteria. nih.govsemanticscholar.org
The minimum inhibitory concentration (MIC) of this compound for most of the tested bacterial isolates was found to be in the range of 25-100 µg/ml, with some bacteria being sensitive at concentrations as low as 10 µg/ml. nih.govresearchgate.net The nature of its antimicrobial action appears to vary depending on the bacterial species. For instance, this compound was identified as being bacteriostatic against Shigella dysenteriae and bactericidal against strains of Staphylococcus aureus (NCTC 6571, 8530, and 8531). nih.govresearchgate.net Against Gram-positive bacteria like Staphylococcus aureus, a rapid killing action was observed, often within 2 hours. nih.govresearchgate.net
In addition to in vitro testing, the antibacterial activity of this compound has been assessed in vivo. In studies involving Swiss white mice challenged with a lethal dose of Salmonella typhimurium NCTC 74, administration of this compound offered significant protection to the animals. nih.govsemanticscholar.orgnih.gov These findings suggest that this compound hydrochloride may have potential to be developed as an antimicrobial agent. semanticscholar.orgnih.gov
| Antimicrobial Spectrum of this compound Hydrochloride | Type of Action | Minimum Inhibitory Concentration (MIC) |
| Most tested bacterial isolates | Inhibitory | 25-100 µg/ml |
| A few sensitive bacterial isolates | Inhibitory | 10 µg/ml |
| Shigella dysenteriae 7 | Bacteriostatic | Not specified in provided text |
| S. aureus NCTC 6571, 8530, 8531 | Bactericidal | Not specified in provided text |
| Shigella boydii 8 NCTC 254/66 | Bacteriostatic | Not specified in provided text |
| Salmonella typhimurium NCTC 74 | Bacteriostatic | Not specified in provided text |
Pharmacokinetics and Biotransformation of Dicyclomine Hydrochloride
Absorption Characteristics
Dicyclomine (B1218976) hydrochloride is rapidly absorbed from the gastrointestinal tract following oral administration. nih.govglobalrph.comcaspiantamin.comdrugs.comnih.gov Peak plasma concentrations are typically reached within 60 to 90 minutes. nih.govglobalrph.comcaspiantamin.comdrugs.comnih.govfda.gov The bioavailability of oral formulations—including solutions, capsules, and tablets—is considered equivalent. medcentral.comdrugs.com However, when compared to intramuscular injection, the relative oral bioavailability is approximately 67%. medcentral.comdrugs.com Absorption is slightly faster when administered intramuscularly. medcentral.comdrugs.com
Metabolic studies using ¹⁴C-labeled this compound hydrochloride have shown that the drug and/or its metabolites can be detected in the urine within one hour of oral administration. drugbank.com Research indicates that absorption is nearly complete for various oral dosage forms, including a continuous-release tablet. drugbank.com Antacids may interfere with the absorption of anticholinergic agents like this compound, and therefore, their simultaneous use should be avoided. nih.govcaspiantamin.com
Table 1: Absorption Characteristics of this compound Hydrochloride
| Parameter | Value |
|---|---|
| Time to Peak Plasma Concentration (Tmax) | 60–90 minutes nih.govglobalrph.comcaspiantamin.comdrugs.comnih.govfda.gov |
| Relative Oral Bioavailability (vs. IM) | ~67% medcentral.comdrugs.com |
Distribution Profile: Volume of Distribution
Table 2: Volume of Distribution of this compound Hydrochloride
| Parameter | Value |
|---|
| Mean Volume of Distribution (20 mg oral dose) | 3.65 L/kg nih.govglobalrph.comcaspiantamin.comdrugs.comnih.govmedcentral.comdrugbank.com |
Metabolic Pathways and Research Gaps in Biotransformation
The metabolism of this compound has not been extensively studied. caspiantamin.comdrugs.comnih.govdrugbank.comnih.gov Consequently, detailed information on its metabolic pathways and the specific enzymes involved in its biotransformation is lacking. While it is known that the drug is eliminated primarily through the urine, it is unclear whether it is excreted as the parent compound or as metabolites. drugbank.com This represents a significant gap in the understanding of the drug's pharmacokinetics.
Elimination Routes and Half-Life
This compound hydrochloride is primarily eliminated from the body via the urine. nih.govglobalrph.comcaspiantamin.comdrugs.comnih.govdrugbank.com Studies have shown that approximately 79.5% of a dose is excreted through the urinary route. nih.govglobalrph.comcaspiantamin.comdrugs.comnih.govdrugbank.comdrugbank.com Fecal excretion accounts for a smaller portion of elimination, at approximately 8.4% of the dose. nih.govglobalrph.comcaspiantamin.comdrugs.comnih.govdrugbank.comdrugbank.com
The plasma elimination of this compound appears to be biphasic. fda.govmedcentral.com An initial study where plasma concentrations were measured for nine hours after a single dose determined the mean plasma elimination half-life to be approximately 1.8 hours. nih.govglobalrph.comcaspiantamin.comdrugs.comnih.govdrugbank.com However, subsequent studies that followed plasma concentrations for up to 24 hours revealed a secondary, longer elimination phase. nih.govglobalrph.comcaspiantamin.comfda.gov
Table 3: Elimination Characteristics of this compound Hydrochloride
| Parameter | Value |
|---|---|
| Primary Route of Elimination | Urine (79.5%) nih.govglobalrph.comcaspiantamin.comdrugs.comnih.govdrugbank.comdrugbank.com |
| Secondary Route of Elimination | Feces (8.4%) nih.govglobalrph.comcaspiantamin.comdrugs.comnih.govdrugbank.comdrugbank.com |
| Mean Plasma Elimination Half-Life (Initial Phase) | ~1.8 hours nih.govglobalrph.comcaspiantamin.comdrugs.comnih.govdrugbank.com |
Table of Compounds
| Compound Name |
|---|
| This compound hydrochloride |
| Atropine (B194438) |
| Bradykinin (B550075) |
| Histamine (B1213489) |
| Barium chloride |
| Acetylcholine (B1216132) |
| Digoxin (B3395198) |
| Metoclopramide |
Adverse Effect Profile and Safety Considerations
Anticholinergic Adverse Reactions: Mechanisms and Manifestations
Dicyclomine (B1218976) hydrochloride is an anticholinergic agent that exerts its effects by blocking muscarinic receptors in smooth muscles. carehospitals.comdrugs.com This action inhibits the effects of acetylcholine (B1216132), a neurotransmitter responsible for muscle contractions. medicinenet.com While this mechanism is therapeutic for relieving gastrointestinal spasms, it also leads to a range of dose-related adverse effects throughout the body. medicinenet.comdrugs.com These reactions are typically reversible upon discontinuation of the medication. medicinenet.comdrugs.com
The peripheral effects are a direct result of the inhibitory action on muscarinic receptors within the autonomic nervous system. rxlist.comamericanregent.com The most frequently reported adverse reactions are characteristically anticholinergic and include dry mouth, dizziness, and blurred vision. hres.calabriva.com More serious adverse reactions can involve the cardiovascular and central nervous systems. medicinenet.comdrugs.comnih.gov
Gastrointestinal System Effects (excluding constipation)
The anticholinergic action of this compound hydrochloride significantly impacts the gastrointestinal (GI) system by reducing its motility and secretions. rxlist.comamericanregent.com While this can alleviate spasms, it also leads to several common adverse effects.
One of the most prevalent GI side effects is dry mouth (xerostomia) . drugs.comrxlist.comnih.gov This occurs because the medication reduces saliva production. patsnap.com Other reported effects include nausea and vomiting . drugs.comrxlist.comnih.gov Patients may also experience a bloated feeling , abdominal pain , and a loss of taste (ageusia) . rxlist.comnih.govfda.gov Anorexia has also been noted as a possible gastrointestinal reaction. rxlist.comnih.gov
| Gastrointestinal Effect | Description |
| Dry Mouth (Xerostomia) | A sensation of dryness in the mouth due to reduced saliva production. patsnap.com |
| Nausea | A feeling of sickness with an inclination to vomit. drugs.comrxlist.com |
| Vomiting | The forceful discharge of stomach contents. drugs.comrxlist.com |
| Bloated Feeling | A sensation of fullness or swelling in the abdomen. rxlist.comnih.gov |
| Abdominal Pain | Discomfort or pain occurring in the abdominal area. rxlist.comnih.gov |
| Taste Loss (Ageusia) | The loss of the sense of taste. rxlist.comnih.gov |
| Anorexia | A loss of appetite for food. rxlist.comnih.gov |
Central Nervous System Effects (excluding drowsiness/dizziness)
This compound hydrochloride can cross the blood-brain barrier and affect the central nervous system (CNS), leading to a variety of adverse reactions, particularly in sensitive individuals like the elderly. rxlist.comfda.gov These CNS effects typically resolve within 12 to 24 hours after stopping the medication. americanregent.comfda.gov
Reported CNS manifestations include mental confusion and/or excitement . rxlist.comfda.govnih.gov More severe psychiatric events such as hallucinations (seeing or hearing things that are not there), delirium , and disorientation have been documented. fda.govhealthline.commedlineplus.gov Patients may also experience short-term memory loss , agitation , insomnia , and speech disturbances like dysarthria (slurred speech). fda.govnih.govhealthline.com In some cases, euphoria and inappropriate affect have been observed. americanregent.comfda.gov
| Central Nervous System Effect | Description |
| Mental Confusion / Disorientation | A state of being bewildered or unclear in one’s mind about time, place, or identity. rxlist.comfda.gov |
| Excitement / Agitation | A state of anxiety or nervous excitement. rxlist.comfda.gov |
| Hallucinations | The perception of something not present. fda.govhealthline.commedlineplus.gov |
| Delirium | An acutely disturbed state of mind characterized by restlessness, illusions, and incoherence. medicinenet.comamericanregent.com |
| Amnesia / Short-term memory loss | A partial or total loss of memory. fda.govhealthline.com |
| Insomnia | Habitual sleeplessness; inability to sleep. rxlist.comfda.gov |
| Speech Disturbance (Dysarthria) | Difficulty speaking caused by brain damage or by damage to the nerves. fda.govnih.gov |
Ophthalmologic Effects
The anticholinergic properties of this compound hydrochloride frequently cause adverse effects on the eyes. These occur due to the blockade of muscarinic receptors in the ocular muscles. americanregent.com
The most common ophthalmologic side effect is blurred vision . rxlist.comnih.gov The drug can also cause mydriasis (dilation of the pupils) and cycloplegia (paralysis of the ciliary muscle of the eye, resulting in a loss of accommodation). rxlist.comamericanregent.comnih.gov This loss of accommodation can make it difficult to focus on near objects. americanregent.com Another potential effect is diplopia (double vision). rxlist.comnih.gov A serious concern is an increase in ocular tension , which can be hazardous for individuals with glaucoma. hres.canih.govnih.gov
| Ophthalmologic Effect | Description |
| Blurred Vision | Loss of sharpness of eyesight, making objects appear out of focus. rxlist.comnih.gov |
| Mydriasis | Dilation of the pupil of the eye. rxlist.comamericanregent.comnih.gov |
| Cycloplegia | Paralysis of the ciliary muscle, leading to loss of visual accommodation. rxlist.comamericanregent.comnih.gov |
| Diplopia | Double vision. rxlist.comnih.gov |
| Increased Ocular Tension | A rise in the fluid pressure inside the eye. hres.canih.govnih.gov |
Cardiovascular Effects
This compound hydrochloride can exert significant effects on the cardiovascular system by blocking the vagal inhibition of the sinoatrial (SA) node. This can lead to an accelerated heart rate. healthline.com
The primary cardiovascular adverse reactions reported are tachycardia (a rapid heart rate) and palpitations (a noticeably rapid, strong, or irregular heartbeat). rxlist.comnih.govnih.gov These effects can be particularly concerning for patients with pre-existing heart conditions, such as tachyarrhythmias, congestive heart failure, or coronary heart disease, as the drug may worsen these conditions. healthline.com
| Cardiovascular Effect | Description |
| Tachycardia | A heart rate that exceeds the normal resting rate. In adults, this is generally a rate of over 100 beats per minute. rxlist.comnih.govnih.gov |
| Palpitations | The sensation of a rapid, fluttering, or pounding heart. rxlist.comnih.govnih.gov |
Genitourinary Effects
The anticholinergic effects of this compound hydrochloride extend to the urinary system, where it can interfere with normal bladder function. This is due to the relaxation of the detrusor muscle and contraction of the bladder sphincter.
The main genitourinary adverse effects include urinary hesitancy and urinary retention (the inability to completely or partially empty the bladder). rxlist.comhres.canih.gov These symptoms can be particularly problematic for patients with prostatic hypertrophy, as the drug may exacerbate their condition. medicinenet.comnih.gov
| Genitourinary Effect | Description |
| Urinary Hesitancy | Difficulty in beginning the flow of urine. rxlist.comhres.canih.gov |
| Urinary Retention | The inability to voluntarily pass urine. rxlist.comhres.canih.gov |
Dermatologic and Allergic Reactions
Adverse reactions involving the skin and immune system can occur with this compound hydrochloride use. These can range from mild skin rashes to severe allergic reactions. rxlist.comnih.gov
Common dermatologic manifestations include rash and urticaria (hives). rxlist.comhres.canih.gov Itching and other dermal reactions have also been reported. rxlist.comnih.gov In rare cases, severe allergic reactions or drug idiosyncrasies, including anaphylaxis , can occur. rxlist.comhres.canih.gov Anaphylaxis is a severe, potentially life-threatening allergic reaction that requires immediate medical attention. medicinenet.com
| Dermatologic/Allergic Reaction | Description |
| Rash | A change of the human skin which affects its color, appearance, or texture. rxlist.comhres.canih.gov |
| Urticaria (Hives) | A skin rash triggered by a reaction to food, medicine, or other irritants, characterized by pale red, raised, itchy bumps. rxlist.comhres.canih.gov |
| Itching (Pruritus) | An unpleasant sensation that provokes the desire to scratch. rxlist.comhres.canih.gov |
| Anaphylaxis | A severe, potentially fatal systemic allergic reaction that can involve various areas of the body. rxlist.comhres.canih.gov |
Risk Factors for Adverse Events
Certain factors can increase an individual's susceptibility to the adverse effects of this compound hydrochloride. These include age and the presence of specific diseases.
Geriatric Population Sensitivity
Elderly patients are particularly susceptible to the adverse effects of this compound hydrochloride. americanregent.com This heightened sensitivity can manifest as confusion, disorientation, short-term memory loss, hallucinations, and mood or behavior changes. drugs.compatsnap.com Geriatric individuals are also at an increased risk for other anticholinergic side effects such as drowsiness, dizziness, and urinary retention. drugs.compatsnap.comrxlist.comcarehospitals.com The potential for these central nervous system and other adverse events necessitates cautious use of this compound in this population. americanregent.comrxlist.com
Specific Disease States and Contraindications
The use of this compound hydrochloride is contraindicated in several disease states due to the potential for serious adverse outcomes.
Glaucoma: this compound can increase intraocular pressure, which can be dangerous for individuals with glaucoma. healthline.comdrugs.com Therefore, it is contraindicated in patients with this condition. rxlist.comdrugs.comfda.govdroracle.ainih.gov
Myasthenia Gravis: This neuromuscular disorder can be exacerbated by this compound. rxlist.comdrugs.comdroracle.ainih.govbuzzrx.com High doses can lead to significant muscle weakness and even paralysis. americanregent.combuzzrx.comnih.govnih.gov
Obstructive Uropathy: this compound is contraindicated in patients with obstructive uropathy, such as that caused by prostatic hypertrophy, as it can lead to urinary retention. rxlist.comdrugs.comfda.govdroracle.ainih.govhres.ca
Severe Ulcerative Colitis: In patients with severe ulcerative colitis, this compound can suppress intestinal motility to the point of causing a paralytic ileus. rxlist.comhealthline.comdrugs.com This can precipitate or worsen the serious complication of toxic megacolon. rxlist.comhealthline.comnih.govnih.gov For this reason, it is contraindicated in this patient group. rxlist.comdrugs.comfda.govdroracle.ainih.govhres.ca
Reflux Esophagitis: this compound is also contraindicated in patients with reflux esophagitis. rxlist.comdrugs.comfda.govdroracle.ainih.govhres.ca
Overdose Presentation and Management Principles
An overdose of this compound hydrochloride can lead to a range of signs and symptoms.
The presentation of an overdose may include:
Headache fda.govhres.camedlineplus.gov
Nausea and vomiting fda.govhres.camedlineplus.gov
Blurred vision and dilated pupils fda.govhres.camedlineplus.gov
Hot, dry skin fda.govhres.camedlineplus.gov
Dizziness and dry mouth fda.govhres.camedlineplus.gov
Difficulty swallowing fda.govhres.camedlineplus.gov
Central nervous system (CNS) stimulation, including excitement, confusion, and convulsions fda.govnih.govhres.ca
A curare-like action may occur, leading to neuromuscular blockade, muscular weakness, and potentially paralysis. fda.govnih.govhres.ca
Management of a this compound hydrochloride overdose involves supportive care. Treatment principles include gastric lavage, the administration of emetics, and the use of activated charcoal to limit further drug absorption. fda.govhres.cadrugbank.com Sedatives, such as short-acting barbiturates or benzodiazepines, may be used to manage signs of excitement. fda.govhres.ca In some cases, a parenteral cholinergic agent may be administered as an antidote. fda.govhres.cadrugbank.com It is not known if this compound is dialyzable. hres.ca
Interactive Data Table: Conditions Contraindicating this compound Hydrochloride Use
| Condition | Rationale for Contraindication |
| Glaucoma | Can increase intraocular pressure. healthline.comdrugs.com |
| Myasthenia Gravis | Can exacerbate muscle weakness. rxlist.comdrugs.comdroracle.ainih.govbuzzrx.com |
| Obstructive Uropathy | May cause urinary retention. rxlist.comdrugs.comfda.govdroracle.ainih.govhres.ca |
| Severe Ulcerative Colitis | Risk of precipitating toxic megacolon. rxlist.comhealthline.comnih.govnih.gov |
| Reflux Esophagitis | Contraindicated. rxlist.comdrugs.comfda.govdroracle.ainih.govhres.ca |
Interactive Data Table: Signs and Symptoms of this compound Hydrochloride Overdose
| Symptom | Category |
| Headache | Neurological |
| Nausea and Vomiting | Gastrointestinal |
| Blurred Vision | Ocular |
| Dilated Pupils | Ocular |
| Hot, Dry Skin | Dermatological |
| Dizziness | Neurological |
| Dry Mouth | Oral |
| Difficulty Swallowing | Oral/Neurological |
| CNS Stimulation (e.g., excitement, confusion, convulsions) | Neurological |
| Muscle Weakness/Paralysis | Neuromuscular |
Drug Interactions and Pharmacological Concomitancy
Interactions Enhancing Anticholinergic Effects
Dicyclomine (B1218976) hydrochloride works by blocking the effects of acetylcholine (B1216132), a neurotransmitter involved in numerous bodily functions. goodrx.com When taken concurrently with other medications that also possess anticholinergic properties, there is an additive effect, leading to an increased risk of side effects. goodrx.com This potentiation of anticholinergic activity can manifest as dry mouth, blurred vision, constipation, difficulty urinating, and rapid heart rate. goodrx.com
A range of drug classes can increase the anticholinergic effects of this compound. These include amantadine, Class I antiarrhythmic agents (like quinidine), antihistamines, antipsychotic agents (such as phenothiazines), benzodiazepines, MAO inhibitors, narcotic analgesics (e.g., meperidine), nitrates and nitrites, sympathomimetic agents, and tricyclic antidepressants. medicinenet.comnih.gov
Table 1: Drugs that Enhance the Anticholinergic Effects of this compound Hydrochloride
| Drug Class | Examples | Potential Consequence of Interaction |
|---|---|---|
| Antiviral | Amantadine | Increased anticholinergic adverse effects. goodrx.commedscape.com |
| Antiarrhythmics (Class I) | Quinidine | Additive anticholinergic effects. nih.gov |
| Antihistamines | Diphenhydramine, Doxylamine (B195884) | Increased risk of side effects like drowsiness, dry mouth, and constipation. goodrx.comdrugs.comsinglecare.com |
| Antipsychotics | Phenothiazines (e.g., Chlorpromazine), Clozapine | Potentiated anticholinergic effects. goodrx.comnih.gov |
| Benzodiazepines | - | Enhanced side effects of anticholinergic drugs. nih.govpediatriconcall.com |
| MAO Inhibitors | - | May increase certain actions or side effects of anticholinergic drugs. medicinenet.comnih.gov |
| Narcotic Analgesics | Meperidine | Additive anticholinergic activity. nih.gov |
| Nitrates and Nitrites | - | Can increase side effects of this compound. nih.gov |
| Sympathomimetic Agents | - | May increase certain actions of anticholinergic drugs. nih.gov |
| Tricyclic Antidepressants | Amitriptyline, Doxepin, Nortriptyline | Additive anticholinergic effects. goodrx.com |
Interactions Affecting Gastrointestinal Motility Drugs
As an antispasmodic, this compound hydrochloride functions by relaxing the smooth muscles of the gastrointestinal (GI) tract, thereby slowing down gut motility. goodrx.comhealthline.com This action can directly counteract the effects of prokinetic agents, which are drugs designed to enhance gastrointestinal motility. goodrx.com Consequently, the co-administration of this compound with these drugs can render the prokinetic agent less effective. goodrx.comhealthline.com This antagonism may interfere with treatments for conditions like gastroparesis or gastroesophageal reflux disease (GERD). goodrx.com
Table 2: Interactions with Gastrointestinal Motility Drugs
| Interacting Drug | Mechanism of Action | Consequence of Interaction with this compound |
|---|---|---|
| Metoclopramide | Enhances GI motility | This compound may antagonize the effects of metoclopramide, making it less effective. goodrx.commedicinenet.compediatriconcall.comdrugs.com |
| Erythromycin (B1671065) (when used for gastroparesis) | Speeds up gut motility | The effects of erythromycin on GI motility may be counteracted by this compound. goodrx.compacehospital.com |
Interactions with Antacids and Absorption
The simultaneous use of antacids with this compound hydrochloride can interfere with the absorption of this compound from the gastrointestinal tract. medicinenet.comnih.govdrugs.com By neutralizing stomach acid, antacids may alter the dissolution and absorption characteristics of this compound, potentially leading to reduced bioavailability and decreased therapeutic efficacy. goodrx.comhealthline.com To mitigate this interaction, it is generally recommended to avoid taking this compound and antacids at the same time, often by separating their administration by one to two hours. goodrx.comdrugs.com
Interactions Affecting Drug Serum Levels (e.g., Digoxin)
This compound's effect on reducing gastrointestinal motility can alter the absorption of other orally administered drugs. medicinenet.com This is particularly relevant for medications with a narrow therapeutic index, such as digoxin (B3395198), especially in its slowly dissolving dosage forms. goodrx.commedicinenet.com By slowing the transit time through the gut, this compound can allow for a greater amount of digoxin to be absorbed, leading to increased serum concentrations of digoxin. medicinenet.com This elevated level can increase the risk of digoxin toxicity, which can manifest with symptoms like nausea, vomiting, vision changes, and heart rhythm disturbances. goodrx.compacehospital.com
Table 3: Interaction with Digoxin
| Interacting Drug | Mechanism of Interaction | Potential Consequence |
|---|
Disease-Specific Drug Interactions
The anticholinergic properties of this compound hydrochloride necessitate caution or contraindicate its use in patients with certain medical conditions, as it can exacerbate the underlying pathology or interfere with its treatment. drugs.comdrugs.com
Glaucoma: this compound is contraindicated in patients with narrow-angle glaucoma. drugs.com Its anticholinergic action causes mydriasis (dilation of the pupil), which can increase intraocular pressure and potentially precipitate an acute attack of angle-closure glaucoma. goodrx.com It can also antagonize the effects of antiglaucoma agents. medicinenet.comdrugs.com
Obstructive Uropathy: In patients with conditions like prostatic hypertrophy, this compound can worsen urinary retention by relaxing the bladder muscles and contracting the sphincter. nih.govdrugs.com
Severe Ulcerative Colitis: In patients with severe ulcerative colitis, this compound is contraindicated. drugs.comnih.gov Its ability to suppress intestinal motility can lead to paralytic ileus and precipitate or aggravate the development of a life-threatening toxic megacolon. drugs.comnih.gov
Myasthenia Gravis: The use of this compound in patients with myasthenia gravis can further impair muscle strength due to its neuromuscular blocking effects. drugs.com
Reflux Esophagitis: By decreasing gastric motility and relaxing the lower esophageal sphincter, this compound can worsen acid reflux. drugs.com
Table 4: Disease-Specific Interactions
| Disease State | Interaction with this compound Hydrochloride |
|---|---|
| Glaucoma | Antagonizes the effects of antiglaucoma agents and can increase intraocular pressure. goodrx.commedicinenet.comdrugs.com |
| Gastrointestinal Obstruction | Contraindicated; may further suppress motility and aggravate the condition. drugs.com |
| Myasthenia Gravis | Contraindicated; can exacerbate muscle weakness. pediatriconcall.comdrugs.com |
| Reflux Esophagitis / Hiatal Hernia | Use with caution; may aggravate reflux by relaxing the lower esophageal sphincter. drugs.com |
| Severe Ulcerative Colitis | Contraindicated; may precipitate toxic megacolon by suppressing intestinal motility. drugs.comnih.gov |
| Obstructive Uropathy | Use with caution; can worsen urinary retention. singlecare.comdrugs.com |
Advanced Analytical Methodologies for Dicyclomine Hydrochloride
Spectrophotometric Methods
Spectrophotometry is a prominent technique for the quantitative analysis of dicyclomine (B1218976) hydrochloride. wisdomlib.org These methods are often valued for their simplicity, speed, and cost-effectiveness. They typically involve measuring the absorbance of the compound itself or a colored complex derived from it. wisdomlib.orgnih.gov
UV spectrophotometry provides a straightforward approach for the estimation of this compound hydrochloride. A simple method involves dissolving the drug in a suitable solvent, such as 0.1N Hydrochloric acid, and measuring its absorbance at its wavelength of maximum absorption (λmax). ijpras.com For this compound hydrochloride in 0.1N HCl, the λmax is observed at 213 nm. ijpras.com The method demonstrates linearity over a specific concentration range, adhering to Beer's law. ijpras.com
More complex spectrophotometric methods have been developed to enhance sensitivity and overcome interference from excipients. These often involve the formation of colored ion-pair complexes. For instance, this compound hydrochloride can react with various acidic dyes in an acidic medium to form chloroform-extractable complexes. Another approach is based on the reaction of the drug as an n-electron donor with π-acceptors, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), p-chloranilic acid (p-CA), and chloranil (B122849) (CL), to produce highly colored complex species suitable for spectrophotometric measurement. nih.govresearchgate.net
| Method | Reagent/Solvent | λmax (nm) | Linearity Range (µg/mL) |
|---|---|---|---|
| Direct UV | 0.1N HCl | 213 | 100-500 |
| Extractive Spectrophotometry (Ion-Pair Complexation) | Tropaeolin oo (TPoo) | 410-415 | 1.25-25 |
| Bromothymol blue (BTB) | 410-415 | 2.0-25 | |
| Bromocresol green (BCG) | 410-415 | 2.5-25 | |
| Bromophenol blue (BPB) | 410-415 | 2.5-25 | |
| Charge-Transfer Complexation | DDQ | 456 | 20-100 |
| p-CA | 530 | 50-250 | |
| CL | 650 | 80-600 |
Chromatographic Techniques
Chromatographic techniques are powerful separation methods widely used for the analysis of this compound hydrochloride, offering high resolution and sensitivity. wisdomlib.org These methods are essential for separating the drug from potential impurities or other active ingredients in combined dosage forms.
HPLC is a cornerstone technique for the analysis of this compound hydrochloride in both bulk drug and various pharmaceutical formulations. rjptonline.org Numerous HPLC methods have been reported for its estimation, often in combination with other drugs like paracetamol and mefenamic acid. rjptonline.orgnih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common HPLC mode used for this compound hydrochloride analysis. rjptonline.orgrjptonline.org These methods are known for their simplicity, precision, accuracy, and speed. rjptonline.org A typical RP-HPLC method involves a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. rjptonline.orgnih.govijpsr.com Detection is commonly performed using a UV-visible detector at a wavelength where the drug exhibits significant absorbance, such as 218 nm or 220 nm. rjptonline.orgnih.gov The retention time for this compound hydrochloride can vary depending on the specific chromatographic conditions but is generally short, allowing for rapid analysis. rjptonline.org
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) |
|---|---|---|---|---|
| Shimadzu shim-pack GIST C18 (250mm x 4.6mm, 5µm) | Acetonitrile and Buffer pH 5.9 (70:30) | 1.0 | 218 | 4.4 |
| Phenomenex C18 (250 mm × 4.6 mm, 5μm) | Acetonitrile: Phosphate (B84403) Buffer pH 5.5: triethylamine (B128534) (75:25:0.02 v/v/v) | 1.0 | 218 | 11.32 ± 0.3 |
| C18 column (250×4.6 mm, 5 μm) | Acetonitrile: 20 mM potassium dihydrogen phosphate (70:30 v/v), pH 4 | 1.0 | 220 | 3.8 |
High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the quantification of this compound hydrochloride. wisdomlib.org This method is an enhancement of conventional TLC, offering better resolution, sensitivity, and speed. ctlatesting.com For the analysis of this compound hydrochloride, HPTLC typically employs precoated silica (B1680970) gel 60 F254 plates as the stationary phase. derpharmachemica.com The separation is achieved using a suitable mobile phase, such as a mixture of toluene, acetone, methanol, and concentrated ammonia. derpharmachemica.com After development, densitometric scanning is used for quantification at a specific wavelength. derpharmachemica.comresearchgate.net The method has been successfully validated for accuracy, precision, and linearity over a defined concentration range. derpharmachemica.com
| Parameter | Condition |
|---|---|
| Stationary Phase | Precoated silica gel 60 F254 on aluminium sheets |
| Mobile Phase | Toluene: Acetone: Methanol: Conc. Ammonia (5.0: 2.0: 1.0: 0.02 v/v/v/v) |
| Rf Value | 0.71 |
| Detection Wavelength | 523 nm (after spraying with dipping agent) |
| Linearity Range | 800 ng/spot to 4000 ng/spot |
| Limit of Detection (LOD) | 250 ng/spot |
| Limit of Quantification (LOQ) | 800 ng/spot |
Gas-Liquid Chromatography (GLC) has also been utilized for the analysis of this compound hydrochloride, particularly for determining content uniformity in capsules and tablets. wisdomlib.orgnih.gov Computerized GLC methods have demonstrated precision comparable to official pharmacopeial procedures. wisdomlib.orgnih.gov The technique is suitable for detecting the compound in various pharmaceutical formulations. nih.gov Furthermore, a Gas Chromatography-Mass Spectrometry (GC-MS) method has been developed for the detection and identification of this compound hydrochloride, which can be particularly useful in forensic pharmaceutical examinations. uran.uauran.ua The limit of detection for this compound hydrochloride using a proposed GC-MS method was found to be 0.05 µg/ml. uran.ua
High-Performance Liquid Chromatography (HPLC)
Other Analytical Approaches
Beyond more common methods, several other instrumental techniques have been successfully employed for the analysis of this compound hydrochloride in diverse matrices, including pharmaceutical formulations and biological samples. wisdomlib.org These methods offer alternative or complementary information regarding the physicochemical properties and concentration of the compound.
Potentiometric methods, particularly those employing ion-selective electrodes (ISEs), have proven to be effective for the determination of this compound hydrochloride. wisdomlib.org These techniques are recognized for their good selectivity and ease of operation. wisdomlib.org Specialized plastic membrane electrodes have been developed that show a near-Nernstian response to the this compound cation. wisdomlib.org
One such approach involved the fabrication and characterization of a carbon-paste electrode for this compound hydrochloride. researchgate.net This electrode was applied to the potentiometric determination of the dicyclominium ion in both its pure form and in pharmaceutical preparations under batch and flow injection conditions. researchgate.net The titration of this compound hydrochloride solutions with various standard solutions demonstrated well-defined titration peaks, indicating the suitability of this method for quantitative analysis. researchgate.net Average recoveries in these titrations ranged from 97.0% to 102%, with relative standard deviations between 0.090% and 1.00% for three measurements. researchgate.net These potentiometric methods have been successfully used to analyze this compound in matrices such as serum, urine, and milk. wisdomlib.orgresearchgate.net
Calorimetric techniques offer insights into the thermodynamic properties of drug substances and their interactions. While less common for routine quantification, calorimetry can be a valuable tool in the preformulation and characterization stages of drug development. A calorimetric assay has been reported for the analysis of this compound, highlighting its applicability in the broader analytical toolkit for this compound. ijpras.comelectrochemsci.org
Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule, providing a characteristic "fingerprint" of the compound. The IR spectrum of this compound hydrochloride exhibits several key absorption bands that are indicative of its molecular structure. A study identified the main absorption bands at 1729, 1211, 1105, 1126, and 1172 cm⁻¹, which corresponded with the reference spectrum of this compound hydrochloride. uran.ua This technique is particularly useful for the qualitative identification of this compound hydrochloride in pharmaceutical preparations. uran.ua
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. This technique has been applied to the qualitative and quantitative analysis of this compound hydrochloride. In one GC-MS method, a Shimadzu GCMS-QP 2020 with a quadrupole mass spectrometer was used. uran.ua The mass spectrometer operated with electron impact ionization at 70 eV. uran.ua
The characteristic ions observed in the mass spectrum of this compound hydrochloride were m/z 86, 71, 99, 58, 55, 56, 100, and 87 (in decreasing order of m/z). uran.ua The limit of detection for this compound hydrochloride using this GC-MS method was determined to be 0.05 µg/ml. uran.ua The identification of peaks is typically confirmed by comparing the mass spectra with established databases such as NIST, Wiley, and SWGDRUG. uran.ua
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the this compound hydrochloride molecule. The average recovery for this compound hydrochloride using NMR spectroscopy has been reported to be 99.7%, indicating a high degree of precision and accuracy. wisdomlib.org
Method Validation Parameters
The validation of analytical methods is crucial to ensure that they are suitable for their intended purpose. The International Council for Harmonisation (ICH) provides guidelines for validating analytical procedures, which include parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). ijprajournal.com
Numerous studies have reported the validation of various analytical methods for this compound hydrochloride. For instance, a reverse-phase high-performance liquid chromatography (RP-HPLC) method was validated according to ICH guidelines, assessing parameters like linearity, accuracy, precision, robustness, and specificity. rjptonline.org
The following table summarizes typical validation parameters reported for different analytical methods used for the determination of this compound hydrochloride.
| Parameter | Method | Reported Range/Value | Reference |
|---|---|---|---|
| Linearity | RP-HPLC | 10-100 μg/ml | nih.gov |
| UV Spectrophotometry | 100-500 µg/ml | ijpras.com | |
| Accuracy (% Recovery) | UHPLC | 98.37% - 100.34% | ejpmr.com |
| Precision (%RSD) | UHPLC | 0.87% | ejpmr.com |
| RP-HPLC | < 2% | rjptonline.org | |
| Limit of Detection (LOD) | LC | 3 μg/ml | nih.gov |
| Limit of Quantitation (LOQ) | LC | 10 μg/ml | nih.gov |
| Specificity | RP-HPLC | No interference from excipients | nih.gov |
| Robustness | RP-HPLC | %RSD < 2% for variations in flow rate and mobile phase composition | nih.gov |
Linearity
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For this compound hydrochloride, linearity is typically established by preparing a series of standard solutions at different concentrations and analyzing them with the chosen chromatographic method. The peak areas obtained are then plotted against the corresponding concentrations, and a linear regression analysis is performed.
Several studies have demonstrated the linearity of analytical methods for this compound hydrochloride over various concentration ranges. A high correlation coefficient (R²), close to 1, indicates a strong linear relationship. For instance, one RP-HPLC method showed linearity in the concentration range of 50-150 µg/mL with a correlation coefficient of 0.997. rjptonline.org Another study established a linear range of 10–100 μg/ml. nih.gov A separate analysis also reported a linear relationship in the range of 5 to 40 μg/ml. researchgate.net
| Concentration Range (µg/mL) | Correlation Coefficient (R²) | Analytical Technique | Source |
|---|---|---|---|
| 50-150 | 0.997 | RP-HPLC | rjptonline.org |
| 10-100 | Not Specified | RP-HPLC | nih.gov |
| 5-40 | Not Specified | RP-HPLC | researchgate.net |
| 100-500 | 0.999 | UV Spectrophotometry | ijpras.com |
| 2.5-80 (with Nimesulide) | Not Specified | RP-HPLC | ijpsr.com |
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure this compound hydrochloride is added to a placebo or sample matrix, and the mixture is analyzed. The percentage of the drug recovered is then calculated.
For this compound hydrochloride, accuracy studies have consistently shown high recovery rates, typically within the acceptable range of 98-102%. In one study, the accuracy was assessed by the standard addition method at three different concentration levels (50%, 100%, and 150%), with the percentage recovery found to be within this range. rjptonline.org Another investigation reported recovery rates between 97.83% and 99.26%. nih.gov A different UHPLC method found the mean percent recovery to be 98.37%. ejpmr.com
| Recovery Range (%) | Method | Analytical Technique | Source |
|---|---|---|---|
| 98-102 | Standard Addition | RP-HPLC | rjptonline.org |
| 97.83–99.26 | Standard Addition | RP-HPLC | nih.gov |
| 98.37 (Mean) | Not Specified | UHPLC | ejpmr.com |
Precision
Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision).
Analytical methods for this compound hydrochloride have demonstrated a high degree of precision, with %RSD values well below the commonly accepted limit of 2%. For instance, a study involving six injections of a standard solution and six injections of a sample solution found the %RSD to be less than 2%. rjptonline.org Both intra-day and inter-day precision studies have confirmed the reliability of these methods, with low %RSD values indicating minimal variation in the results. nih.govscispace.com
| Precision Type | Parameter | Result | Analytical Technique | Source |
|---|---|---|---|---|
| System and Method Precision | %RSD | < 2% | RP-HPLC | rjptonline.org |
| Intra-day and Inter-day | %RSD | < 2% | RP-HPLC | scispace.com |
Limit of Detection (LOD)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is a key parameter in the analysis of impurities or in the determination of the analyte in low concentrations. The LOD is often calculated based on the standard deviation of the response and the slope of the calibration curve.
For this compound hydrochloride, the LOD has been determined in various studies. One RP-HPLC method reported an LOD of 3 µg/ml. nih.gov Another study, focusing on the simultaneous estimation of mefenamic acid and this compound hydrochloride, found the LOD for this compound hydrochloride to be 0.0033 µg/ml. speronline.com A separate analysis determined the LOD to be 0.22 µg/mL. amazonaws.com
Limit of Quantification (LOQ)
The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Similar to the LOD, the LOQ is typically calculated from the standard deviation of the response and the slope of the calibration curve.
For this compound hydrochloride, the LOQ has been established in several analytical methods. An RP-HPLC method determined the LOQ to be 10 µg/ml. nih.gov In another investigation, the LOQ for this compound hydrochloride was found to be 0.0100 µg/ml. speronline.com A different study reported an LOQ of 0.67 µg/mL. amazonaws.com
| Parameter | Value (µg/mL) | Analytical Technique | Source |
|---|---|---|---|
| LOD | 3 | RP-HPLC | nih.gov |
| LOQ | 10 | RP-HPLC | nih.gov |
| LOD | 0.0033 | RP-HPLC | speronline.com |
| LOQ | 0.0100 | RP-HPLC | speronline.com |
| LOD | 0.22 | RP-HPLC | amazonaws.com |
| LOQ | 0.67 | RP-HPLC | amazonaws.com |
Robustness
Robustness is the capacity of an analytical method to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods, these variations may include changes in flow rate, column temperature, and the wavelength of detection.
The robustness of analytical methods for this compound hydrochloride has been demonstrated by intentionally altering such parameters. In one study, the flow rate was changed by ±0.2 ml, the column temperature by ±2°C, and the wavelength by ±2nm. rjptonline.org The results showed that none of these changes significantly affected the peak area, and the %RSD remained within acceptable limits, indicating the method's robustness. rjptonline.org
| Parameter Varied | Variation | Effect on Results | Analytical Technique | Source |
|---|---|---|---|---|
| Flow Rate | ±0.2 ml/min | No significant change in peak area | RP-HPLC | rjptonline.org |
| Column Temperature | ±2°C | No significant change in peak area | RP-HPLC | rjptonline.org |
| Wavelength | ±2nm | No significant change in peak area | RP-HPLC | rjptonline.org |
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of pharmaceutical analysis, this is often demonstrated by showing that there is no interference from excipients in the formulation.
The specificity of analytical methods for this compound hydrochloride is typically verified by comparing the chromatograms of the standard drug, the sample formulation, and a placebo. The absence of any interfering peaks at the retention time of this compound hydrochloride in the placebo chromatogram confirms the specificity of the method. rjptonline.org Furthermore, comparing the UV spectra of the standard and the component in the sample can also be used to verify specificity. rjptonline.org
System Suitability
System suitability testing is an integral part of chromatographic analysis, ensuring that the analytical system is performing adequately for the intended application. These tests are performed prior to the analysis of any samples to verify that parameters such as precision, resolution, and peak shape are within acceptable limits. For the analysis of this compound hydrochloride, various high-performance liquid chromatography (HPLC) methods have been developed, each with its own set of system suitability parameters to ensure the validity of the analytical results.
The United States Pharmacopeia (USP) monograph for this compound Hydrochloride Tablets specifies system suitability requirements, including a tailing factor of not more than 1.5 and a relative standard deviation of not more than 1.5% for replicate injections. uspnf.com
Different analytical methods will have specific system suitability criteria based on their individual chromatographic conditions. Below is a table summarizing typical system suitability parameters from a validated HPLC method for the estimation of this compound hydrochloride. rjptonline.org
| Parameter | Observed Value | Acceptance Criteria |
| Retention Time (min) | 4.4 | Should be consistent |
| Tailing Factor | 1.02 | NMT 2.0 |
| Theoretical Plates | >2000 | NLT 2000 |
| %RSD of Peak Area | 1.06 | NMT 2.0% |
This table is interactive. Users can sort and filter the data.
In a study developing a simultaneous estimation method for this compound hydrochloride and Famotidine, the system suitability was confirmed with a retention time of 10.72 minutes for this compound hydrochloride. researchgate.net Another liquid chromatographic method for the estimation of this compound hydrochloride in combination with other drugs reported parameters such as peak asymmetry. nih.gov The consistency and reproducibility of these parameters are paramount for the generation of reliable analytical data. ijprajournal.com
Solution Stability
The stability of analytical solutions is a critical component of method validation, ensuring that the standard and sample solutions remain unchanged during the course of the analysis. Instability of the analyte in the prepared solution can lead to inaccurate quantification. For this compound hydrochloride, solution stability is typically evaluated by storing the prepared standard and sample solutions at a specified temperature for various durations and then analyzing them. The results are then compared to the analysis of a freshly prepared solution.
Studies have been conducted to assess the stability of this compound hydrochloride solutions under typical laboratory conditions. For instance, one study evaluated the stability of a sample solution of this compound hydrochloride at different time intervals and calculated the percentage assay. rjptonline.org The results indicated that the solution was stable for up to 24 hours under the tested conditions. rjptonline.org
Another study evaluated the solution stability of this compound hydrochloride at room temperature (25±2°C) for 24 hours and found the drug to be stable, with a recovery of more than 98%. nih.gov A separate analysis of a related compound of this compound hydrochloride also investigated the stability of standard and spiked sample solutions at 25°C over several hours, reporting the percentage difference from the initial peak area. ijprajournal.com
The following table presents data from a solution stability study of this compound hydrochloride, demonstrating its stability over a 24-hour period. rjptonline.org
| Time Interval | % Assay |
| Initial | 100.1 |
| 6 hours | 100.24 |
| 16 hours | 99.8 |
| 24 hours | 100.5 |
This table is interactive. Users can sort and filter the data.
The data clearly indicates that this compound hydrochloride solutions exhibit a high degree of stability over a typical analytical run time, which is essential for ensuring the accuracy and reliability of the quantitative analysis.
Chemical Synthesis Pathways for Dicyclomine Hydrochloride
Established Synthetic Routes
Several distinct methods for synthesizing Dicyclomine (B1218976) Hydrochloride have been documented in scientific literature and patents. One of the earliest and most frequently cited methods begins with benzyl cyanide and 1,5-dibromopentane. youtube.comyoutube.com An alternative approach utilizes ethyl phenylacetate and a 1,5-dihalopentane, such as 1,5-dibromopentane, as the initial reactants. google.com
A different synthetic strategy avoids the use of a phenyl group-containing precursor, starting instead with dicyclohexylketone. google.com Another patented process begins with the reaction of [1,1'-bicyclohexyl]-1-ol or [1,1'-bicyclohexyl]-2-ol with formic acid in the presence of a strong dehydrating agent. google.com This particular route was developed to circumvent issues associated with earlier methods, such as low yields and the use of hazardous materials, making it more suitable for industrial application. google.com
A further variation involves the preparation from 1-cyclohexylcyclohexyl cyanide, which then undergoes alcoholysis and re-esterification to yield the final product. chemicalbook.com Each of these routes involves a multi-step process encompassing key chemical transformations to build the molecule.
Key Chemical Reactions and Intermediates
The synthesis of this compound Hydrochloride is characterized by a sequence of fundamental organic reactions. The specific reactions and the resulting intermediates are dictated by the chosen synthetic route.
Route Starting from Benzyl Cyanide: This pathway involves an initial alkylation and cyclization reaction. Benzyl cyanide reacts with 1,5-dibromopentane in the presence of a strong base like sodamide to form the intermediate 1-phenylcyclohexylcyanide. youtube.com This nitrile intermediate then undergoes hydrolysis, converting the cyanide group into a carboxylic acid, yielding 1-phenylcyclohexanecarboxylic acid. youtube.com The subsequent step is an esterification, often with ethanol, to produce ethyl 1-phenylcyclohexanecarboxylate. youtube.comyoutube.com This is followed by a transesterification reaction (or ester exchange) with 2-(diethylamino)ethanol, which replaces the ethyl group with the diethylaminoethyl side chain, forming 2-(diethylamino)ethyl 1-phenylcyclohexanecarboxylate. google.comyoutube.com The final key reaction is the catalytic hydrogenation of the phenyl group to a cyclohexyl ring, which yields this compound. youtube.comchemicalbook.comyoutube.com The free base is then converted to its hydrochloride salt.
Route Starting from Bicyclohexyl Alcohols: In this process, [1,1'-bicyclohexyl]-1-ol or its isomer is reacted with formic acid and a dehydrating agent like concentrated sulfuric acid. google.com It is proposed that the alcohol is first dehydrated to form a carbonium ion, which rearranges to a more stable form. google.com This ion then reacts with carbon monoxide (generated from the formic acid and dehydrating agent) to form the key intermediate, [1,1'-bicyclohexyl]-1-carboxylic acid. google.com This carboxylic acid is then esterified by reacting it with 2-(diethylamino)ethyl chloride in an alkaline solution to produce 2-(diethylamino)ethyl[1,1'-bicyclohexyl]-1-carboxylate (this compound base). google.com The final step is the conversion of this ester into its hydrochloride salt. google.com
Role of Catalysts and Reagents
Bases: Strong bases are essential for the initial alkylation steps in several routes. Sodium amide (NaNH₂) and sodium hydride (NaH) are commonly employed to deprotonate the carbon adjacent to the phenyl and cyano or ester groups, creating a nucleophile that can react with 1,5-dibromopentane. youtube.comgoogle.comgoogle.com Sodium hydroxide is used in other routes to facilitate esterification. google.com
Dehydrating Agents: In the synthesis starting from bicyclohexyl alcohols, strong dehydrating agents are required. These include concentrated or fuming sulfuric acid, phosphoric acid, or mixtures of phosphoric acid and phosphorus pentoxide. google.com They promote the formation of a carbocation intermediate necessary for the subsequent carbonylation reaction. google.com
Hydrogenation Catalysts: The reduction of the aromatic benzene ring to a cyclohexane ring is a critical step in syntheses starting with phenyl-containing precursors. This reduction is achieved through catalytic hydrogenation. Catalysts such as Adams' catalyst (platinum oxide) and rhodium on alumina are effective for this transformation. google.comgoogle.comchemicalbook.com Metallic sodium has also been used as a catalyst in the transesterification step. google.comgoogle.com
Acids: Hydrochloric acid is used in the final step of most syntheses to convert the this compound free base, which is an ester, into its more stable and water-soluble hydrochloride salt. google.com It is also used to acidify reaction mixtures to crystallize carboxylic acid intermediates. google.com
Solvents: Various organic solvents are used throughout the synthesis to dissolve reactants and facilitate the reactions. These include toluene, benzene, xylene, dimethylformamide, and glacial acetic acid. google.comgoogle.com
Industrial Scale Synthesis Considerations
The transition from laboratory-scale synthesis to large-scale industrial production of this compound Hydrochloride introduces several important considerations. The primary goals are to ensure the process is safe, cost-effective, high-yielding, and environmentally acceptable.
Pharmacological Investigations and Research Directions
In Vitro Studies on Receptor Binding and Antagonism
Dicyclomine (B1218976) hydrochloride's primary mechanism of action is rooted in its ability to act as an antagonist at muscarinic acetylcholine (B1216132) receptors. patsnap.compatsnap.com In vitro pharmacological studies have been instrumental in elucidating the specifics of its receptor binding profile. These investigations reveal that this compound is a competitive antagonist of acetylcholine at muscarinic receptors, leading to the relaxation of smooth muscles. patsnap.comdrugbank.com
Research has demonstrated that this compound exhibits a degree of selectivity for different muscarinic receptor subtypes. nih.gov Competition experiments using radioligands have shown that this compound, along with compounds like pirenzepine (B46924) and trihexyphenidyl (B89730), has a higher affinity for the neuronal M1 muscarinic receptor subtype, which is prevalent in cortical membranes. nih.gov In contrast, it displays a lower affinity for cardiac (predominantly M2) and intermediate affinity for glandular muscarinic receptors. nih.gov This profile distinguishes it from non-selective antagonists like atropine (B194438), which show similar affinity for all receptor subtypes. nih.gov The rank order of selectivity for the M1 receptor has been reported as pirenzepine > this compound > trihexyphenidyl > atropine. nih.gov
Beyond its well-established antimuscarinic activity, in vitro studies have uncovered a dual mechanism of action. This compound also functions as a non-competitive antagonist of other spasmogens, including bradykinin (B550075) and histamine (B1213489). drugbank.comnih.gov This direct action on smooth muscle contributes to its spasmolytic effects, independent of its anticholinergic properties. drugbank.com This multifaceted antagonism suggests a broader spectrum of activity in reducing smooth muscle contractions. patsnap.comdrugbank.com
| Receptor Type | This compound's Action | Relative Affinity/Selectivity |
|---|---|---|
| Muscarinic M1 (Neuronal) | Competitive Antagonist | High |
| Muscarinic M2 (Cardiac) | Competitive Antagonist | Low |
| Muscarinic M3 (Glandular/Smooth Muscle) | Competitive Antagonist | Intermediate |
| Bradykinin Receptors | Non-competitive Antagonist | N/A |
| Histamine Receptors | Non-competitive Antagonist | N/A |
Animal Model Studies on Gastrointestinal Motility and Spasm
Animal studies have consistently validated the antispasmodic effects of this compound hydrochloride observed in in vitro experiments. These models are crucial for understanding the compound's physiological effects on gastrointestinal (GI) function. This compound has been shown to decrease GI secretions and motility by inhibiting the muscarinic actions of acetylcholine on autonomic nerve endings. nih.gov
In various animal models, this compound effectively reduces intestinal spasms. Its mechanism involves not only blocking muscarinic receptors but also exerting a direct relaxing effect on smooth muscle, which helps to decrease the strength of contractions. drugbank.comnetmeds.com This dual action makes it effective in counteracting experimentally induced GI hypermotility and spasms. patsnap.comfrontiersin.org
One common model involves inducing diarrhea in rats using castor oil to assess the antidiarrheal and antispasmodic properties of a substance. In such studies, this compound has demonstrated a significant protective effect. For instance, in one study, this compound was shown to provide complete (100%) protection against castor oil-induced diarrhea at a dose of 100 mg/kg, showcasing its potent in vivo antispasmodic activity. frontiersin.org These findings in animal models provide a pharmacological basis for its use in conditions characterized by hyperactive gut disorders. frontiersin.org
| Animal Model | Agent | Observed Effect |
|---|---|---|
| Castor Oil-Induced Diarrhea in Rats | This compound (100 mg/kg) | 100% protection from diarrhea |
| Isolated Rabbit Detrusor Muscle | This compound | Inhibited responses to acetylcholine and KCl |
| Isolated Rabbit Vas Deferens | This compound | Inhibited responses to noradrenaline |
Neuropharmacological Studies and CNS Activity
This compound hydrochloride's effects extend to the central nervous system (CNS), primarily due to its ability to cross the blood-brain barrier and its antagonist activity at M1 muscarinic receptors, which are abundant in the brain. nih.govnih.gov Neuropharmacological studies have explored its impact on CNS activity, particularly in the context of pain perception and neuronal injury. patsnap.com The central anticholinergic effect of the drug may influence stress responses and pain perception, which can be associated with gastrointestinal disorders. patsnap.com
Research in animal models of traumatic brain injury (TBI) has investigated the neuroprotective potential of this compound. In a fluid percussion brain injury model in rats, this compound treatment was shown to significantly reduce the levels of certain calpain- and caspase-cleaved spectrin (B1175318) breakdown products (SBDPs), which are biomarkers of neuronal injury. nih.gov Specifically, significant reductions were observed in the 145-kDa breakdown product, with trends toward reduction in the 150-kDa and 120-kDa products. nih.gov
However, while this compound administration reduced these biochemical markers of injury, it did not result in a significant difference in the number of degenerating neurons in the hippocampus and cortex when compared to a vehicle-treated group. nih.gov This suggests that while this compound may mitigate some secondary injury cascades following TBI, its role as a direct neuroprotective agent against neuronal death may be limited. nih.gov Earlier studies had also demonstrated its efficacy in ameliorating behavioral deficits after fluid percussion brain injury in rats. nih.gov
| Biomarker (in Rat TBI Model) | Effect of this compound Treatment | Statistical Significance (p-value) |
|---|---|---|
| SBDP-150 (Calpain-mediated) | 38% decrease vs. vehicle | p = 0.077 |
| SBDP-145 (Caspase-3-mediated) | 37% decrease vs. vehicle | p = 0.028 |
| SBDP-120 (Caspase-mediated) | 63% decrease vs. vehicle | p = 0.051 |
Investigation of Potential Novel Therapeutic Applications
Beyond its established role as an antispasmodic, recent research has explored novel therapeutic applications for this compound hydrochloride, most notably in the field of microbiology. Studies have revealed that this compound possesses significant antibacterial properties against a range of pathogenic bacteria. nih.govresearchgate.net
In vitro testing has determined the minimum inhibitory concentration (MIC) of this compound against several bacterial isolates. The compound was found to inhibit most tested bacteria at concentrations between 25-100 µg/ml, with some being sensitive at concentrations as low as 10 µg/ml. nih.govresearchgate.net The nature of its antibacterial action was found to be bacteriostatic against Shigella dysenteriae and bactericidal against strains of S. aureus. nih.govresearchgate.net
The antibacterial potential of this compound has also been confirmed in in vivo animal models. In studies involving Swiss white mice challenged with a lethal dose of Salmonella typhimurium, administration of this compound offered significant protection to the animals. nih.govresearchgate.net This discovery suggests that this compound, a compound already in therapeutic use, could potentially be developed as an antimicrobial agent for certain infections, representing a promising area for drug repurposing. nih.gov
| Bacterial Species | Minimum Inhibitory Concentration (MIC) (µg/ml) | Type of Action |
|---|---|---|
| Shigella dysenteriae 7 | 25-100 | Bacteriostatic |
| S. aureus NCTC 6571 | 25-100 | Bactericidal |
| S. aureus 8530 | 25-100 | Bactericidal |
| S. aureus 8531 | 25-100 | Bactericidal |
Future Research Avenues in this compound Hydrochloride Pharmacology
Despite its long history of clinical use, there are several promising avenues for future pharmacological research on this compound hydrochloride. A significant gap exists in recent, high-quality clinical evidence regarding its efficacy and safety compared to newer therapeutic agents. nih.gov Future comparative studies, particularly well-designed randomized controlled trials, are needed to better define its place alongside novel drugs used for gastrointestinal disorders. nih.gov
The discovery of this compound's antimicrobial properties opens up a significant new research direction. nih.govresearchgate.net Further investigations are warranted to elucidate the precise molecular mechanisms behind its antibacterial action. Exploring its spectrum of activity against a wider range of multidrug-resistant bacteria could be of considerable value.
Additionally, further research into its dual mechanism of action—simultaneously inhibiting muscarinic receptors and calcium channels—could provide deeper insights into its spasmolytic effects. frontiersin.org A more detailed understanding of its CNS pharmacology is also needed. While studies on brain injury have yielded mixed results, exploring its effects on other neurological pathways and conditions could reveal new therapeutic possibilities. nih.gov The anti-cholinergic implications of this compound on immunological components also require further study. researchgate.net
Regulatory and Guideline Perspectives on Dicyclomine Hydrochloride
Regulatory Approvals and Market Status
Dicyclomine (B1218976) hydrochloride received its initial approval from the U.S. Food and Drug Administration (FDA) on May 11, 1950. drugbank.com It is indicated for the treatment of functional bowel/irritable bowel syndrome (IBS). medpath.comfirstwordpharma.com Over the years, various formulations of the drug, including capsules, tablets, syrups, and injections, have been approved. fda.gov
The FDA has periodically reviewed the status of this compound hydrochloride products. For instance, in 2016 and 2024, the agency determined that certain discontinued (B1498344) this compound hydrochloride products, including Bentyl syrup and a preservative-free injection, were not withdrawn from the market for reasons of safety or effectiveness. federalregister.govfederalregister.gov This finding allows for the continued approval and marketing of generic versions of these products. federalregister.govfederalregister.gov
This compound hydrochloride is currently available as a generic medication. wikipedia.org In 2023, it was ranked as the 192nd most commonly prescribed medication in the United States, with over 2 million prescriptions filled. wikipedia.org The availability of generic versions, such as the this compound Hydrochloride Injection, USP, has been noted, particularly in response to drug shortages of the brand-name equivalent, Bentyl®. firstwordpharma.com
Evidence-Based Medicine Assessments
Evidence-based assessments of this compound hydrochloride have highlighted the limitations of the existing research. A 2011 Cochrane review found that antispasmodics as a class are effective for the treatment of IBS. cochrane.org The subgroup analysis for cimetropium/dicyclomine showed a statistically significant benefit. cochrane.orgscielo.br
However, a review by the Canadian Agency for Drugs and Technologies in Health (CADTH) pointed out that the evidence for this compound's effectiveness is based on a small number of older studies. nih.gov The quality of evidence for this compound was ranked as "very low," and the benefit/harm trade-off was deemed to have "uncertain trade-offs." nih.govnih.gov This assessment was based on a single placebo-controlled randomized controlled trial from 1981. nih.govnih.gov
Post-Market Surveillance and Reporting of Adverse Events
Post-market surveillance is a critical component of monitoring the safety of a drug after it has been released to the market. wikipedia.org In the United States, the FDA's MedWatch program serves as a system for passive surveillance, allowing healthcare professionals and the public to voluntarily report adverse reactions to medications like this compound hydrochloride. wikipedia.orgmedlineplus.gov The FDA Adverse Event Reporting System (FAERS) is a database that supports the agency's post-marketing safety surveillance program. fda.gov This system helps the FDA monitor for adverse events that were not identified during the initial drug approval process. fda.gov
The information gathered through post-market surveillance can lead to updates in drug labeling or, in rare cases, a reevaluation of the drug's approval. fda.gov For this compound, the most commonly reported adverse effects are related to its anticholinergic properties and include dry mouth, dizziness, and blurred vision. fda.govdrugs.com More serious, though less common, adverse reactions affecting the cardiovascular and central nervous systems have also been reported. fda.gov
In addition to adverse event reporting, post-market surveillance also includes monitoring for manufacturing and quality control issues. For example, on January 26, 2022, a Class II recall was initiated for this compound Hydrochloride tablets due to cGMP deviations, specifically exposure to temperatures outside of the labeled storage conditions. ndclist.com This recall was terminated after the issue was addressed. ndclist.com
Q & A
What are the standard analytical methods for quantifying dicyclomine hydrochloride in pharmaceutical formulations, and how do they differ in sensitivity and application?
Basic Research Question
The most widely used methods include UV spectrophotometry, HPLC, and voltammetry. UV spectrophotometry (e.g., λmax at 215 nm) is cost-effective for bulk analysis but lacks specificity in complex matrices . Adsorptive stripping voltammetry using silver-decorated Fe3O4 nanocubes offers higher sensitivity (detection limit: 0.1 µg/mL) for biological samples due to enhanced electrode surface area . HPLC with UV detection (e.g., C18 column, mobile phase: phosphate buffer pH 7.5 and methanol) is preferred for formulations with co-administered drugs, providing resolution and accuracy (±2% recovery) .
How can pharmacokinetic parameters of this compound hydrochloride be accurately measured in preclinical studies?
Basic Research Question
Key parameters include bioavailability, volume of distribution (Vd), and elimination half-life. Oral administration in humans shows peak plasma concentration (Cmax) at 60–90 minutes, with a Vd of ~3.65 L/kg, indicating extensive tissue distribution . Methodologically, use LC-MS/MS for plasma samples (LLE extraction with chloroform) to achieve specificity. Validate assays per ICH guidelines for linearity (1–50 ng/mL), precision (RSD <15%), and recovery (>85%) .
What USP standards and validation protocols ensure quality control of this compound hydrochloride in dosage forms?
Basic Research Question
USP mandates 99.0–102.0% purity for bulk drug and 95.0–105.0% for oral solutions . Follow identification protocols (e.g., IR spectroscopy matching USP RS) and assay methods (HPLC with phosphate buffer/methanol). For stability, test under accelerated conditions (40°C/75% RH) and monitor degradation products using TLC (Sorbfil plates, chloroform:methanol:ammonia 8:2:0.1) .
What advanced chromatographic techniques are suitable for forensic detection of this compound hydrochloride in biological matrices?
Advanced Research Question
GC-MS with electron ionization (EI) is optimal for trace analysis in postmortem samples. Use Shimadzu GCMS-QP2020 with DB-5MS column (30 m × 0.25 mm) and splitless injection. Validate for LOD (0.01 µg/mL) and LOQ (0.03 µg/mL) using matrix-matched calibration. This method avoids toxic reagents (vs. LC-MS) and resolves co-eluting interferents like paracetamol .
How can RP-HPLC be optimized for simultaneous quantification of this compound hydrochloride with simethicone or other co-formulated drugs?
Advanced Research Question
For oral drops, use a C18 column (250 × 4.6 mm, 5 µm), mobile phase of acetonitrile:0.1% orthophosphoric acid (70:30), and flow rate 1.2 mL/min. Detection at 210 nm achieves baseline separation (resolution >2.0) between this compound (retention time: 6.8 min) and simethicone (4.2 min). Validate for robustness (pH ±0.2 variation) and accuracy (98–102%) per ICH Q2(R1) .
What validation parameters are critical when developing a new analytical method for this compound hydrochloride under ICH guidelines?
Advanced Research Question
Include specificity (no interference from excipients), linearity (r<sup>2</sup> ≥0.999 over 50–150% of target concentration), precision (inter-day RSD <2%), and accuracy (recovery 98–102%). For bioanalytical methods, assess matrix effect (<15%) and stability (freeze-thaw, long-term). Cross-validate against USP monograph methods using statistical equivalence testing (e.g., Student’s t-test, p >0.05) .
How should clinical trials be designed to evaluate this compound hydrochloride in combination therapies for irritable bowel syndrome (IBS)?
Advanced Research Question
Use randomized, double-blind designs with active controls (e.g., 182 patients divided into this compound + fluoxetine, this compound + duloxetine, and monotherapy arms). Measure endpoints via validated questionnaires (e.g., IBS-Symptom Severity Score) at baseline and 8 weeks. Adjust for covariates (age, BMI) using ANOVA and report effect sizes (Cohen’s d) .
What stability-indicating assays are recommended for detecting this compound hydrochloride degradation products?
Advanced Research Question
Forced degradation studies (acid/alkali hydrolysis, oxidation, photolysis) coupled with HPLC-DAD or LC-MS identify major degradants. For example, oxidative stress (3% H2O2, 6 hr) produces a carbonyl derivative detectable at 254 nm. Quantify using peak purity analysis (angle threshold >0.999) and confirm structures via MS/MS fragmentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
